molecular formula C14H16N2O2S B12547020 5,7-Diethoxy-8H-indeno[1,2-D][1,3]thiazol-2-amine CAS No. 142888-77-5

5,7-Diethoxy-8H-indeno[1,2-D][1,3]thiazol-2-amine

Cat. No.: B12547020
CAS No.: 142888-77-5
M. Wt: 276.36 g/mol
InChI Key: JJHCPYIRDJRLLP-UHFFFAOYSA-N
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Description

5,7-Diethoxy-8H-indeno[1,2-D][1,3]thiazol-2-amine is a heterocyclic compound that belongs to the class of indeno-thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Diethoxy-8H-indeno[1,2-D][1,3]thiazol-2-amine typically involves the reaction of thiourea with 2-tosyloxy-1-indanone, 2-bromo-2,3-dihydroinden-1-ones, or 2,2-dibromo-2,3-dihydroinden-1-one . These reactions are carried out under controlled conditions to ensure high yields and purity of the final product. The use of [hydroxy(tosyloxy)iodo]benzene (HTIB) as a reagent has been reported to simplify the synthesis process and avoid the use of highly lachrymatory α-halocarbonyl compounds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

5,7-Diethoxy-8H-indeno[1,2-D][1,3]thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted thiazole compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

5,7-Diethoxy-8H-indeno[1,2-D][1,3]thiazol-2-amine can be compared with other indeno-thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can enhance its biological activity and provide opportunities for further functionalization.

Properties

CAS No.

142888-77-5

Molecular Formula

C14H16N2O2S

Molecular Weight

276.36 g/mol

IUPAC Name

5,7-diethoxy-4H-indeno[1,2-d][1,3]thiazol-2-amine

InChI

InChI=1S/C14H16N2O2S/c1-3-17-8-5-10-9(11(6-8)18-4-2)7-12-13(10)16-14(15)19-12/h5-6H,3-4,7H2,1-2H3,(H2,15,16)

InChI Key

JJHCPYIRDJRLLP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(CC3=C2N=C(S3)N)C(=C1)OCC

Origin of Product

United States

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